N-Dodecyl-L-methioninamide
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Overview
Description
N-Dodecyl-L-methioninamide is an organic compound that belongs to the class of amides. It is derived from methionine, an essential amino acid, and features a long dodecyl (12-carbon) alkyl chain. This compound is known for its surfactant properties, making it useful in various applications, including detergents and permeation enhancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-L-methioninamide typically involves the reaction of dodecylamine with L-methionine. The process can be carried out under mild conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The final product is typically purified using large-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dodecyl chain can participate in substitution reactions, particularly at the terminal carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the dodecyl chain.
Scientific Research Applications
N-Dodecyl-L-methioninamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: Employed in membrane protein studies to solubilize and stabilize proteins.
Medicine: Investigated for its potential as a permeation enhancer in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties
Mechanism of Action
The primary mechanism of action of N-Dodecyl-L-methioninamide involves its surfactant properties. The compound can interact with lipid bilayers, disrupting membrane integrity and enhancing permeability. This makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across biological membranes .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-β-D-maltoside: Another surfactant used in membrane protein studies.
N-Decyl-β-D-maltoside: Similar to N-Dodecyl-β-D-maltoside but with a shorter alkyl chain.
N-Octyl-glucoside: A non-ionic detergent with a shorter alkyl chain compared to N-Dodecyl-L-methioninamide.
Uniqueness
This compound is unique due to its combination of a long dodecyl chain and the presence of the methionine moiety. This structure imparts specific properties, such as enhanced interaction with lipid bilayers and potential biological activity, making it distinct from other surfactants and amides.
Properties
CAS No. |
60654-03-7 |
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Molecular Formula |
C17H36N2OS |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-dodecyl-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C17H36N2OS/c1-3-4-5-6-7-8-9-10-11-12-14-19-17(20)16(18)13-15-21-2/h16H,3-15,18H2,1-2H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
JNPJZJLQFQDANL-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(CCSC)N |
Origin of Product |
United States |
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